molecular formula C17H16N4S B4636844 4-(5-(Cinnamylthio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine CAS No. 676246-75-6

4-(5-(Cinnamylthio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B4636844
CAS No.: 676246-75-6
M. Wt: 308.4 g/mol
InChI Key: UREWHYNCRVGXEN-VMPITWQZSA-N
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Description

4-(5-(Cinnamylthio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine is a chemical compound with the molecular formula C17H16N4S and a molecular weight of 308.40 g/mol . This synthetic small molecule features a 1,2,4-triazole core, a heterocycle renowned in medicinal chemistry for its significant biological and pharmacological properties . The structure integrates a pyridine ring and a cinnamylthio side chain, a design that aligns with modern hybrid approaches in drug discovery. While specific biological data for this exact compound is not fully established in the available literature, its structural framework is highly significant. Research Value and Potential Applications: The 1,2,4-triazole-pyridine molecular scaffold is a recognized building block for developing new bioactive compounds . Specifically, closely related hybrids of 1,2,4-triazole and pyridine have demonstrated promising in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The cinnamyl moiety in its structure may offer additional pharmacological leverage, as similar derivatives are investigated for their biological potential. The primary research application of this compound is as a key intermediate or precursor in the synthesis of more complex molecules, such as Schiff base hybrids, for antimicrobial testing and development . Molecular docking studies on similar triazole-pyridine derivatives suggest a potential mechanism of action involving inhibition of the bacterial enzyme dihydrofolate reductase (DHFR) , a validated target for antimicrobial agents . Beyond antimicrobial applications, triazole derivatives are broadly investigated for a wide spectrum of activities, including anticancer, anti-inflammatory, anticonvulsant, and antiviral properties, making this compound a versatile candidate for exploration in multiple therapeutic areas . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-methyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4S/c1-21-16(15-9-11-18-12-10-15)19-20-17(21)22-13-5-8-14-6-3-2-4-7-14/h2-12H,13H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREWHYNCRVGXEN-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC=CC2=CC=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=C1SC/C=C/C2=CC=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676246-75-6
Record name CINNAMYL 4-METHYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL SULFIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(Cinnamylthio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or nickel, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance reaction rates and efficiency. The use of automated reactors and in-line purification systems can further streamline the production process, making it scalable for industrial applications .

Chemical Reactions Analysis

Oxidation Reactions

The cinnamylthio group undergoes oxidation at the sulfur atom. Common reagents include:

  • Hydrogen peroxide (H₂O₂) in acetic acid to form sulfoxide derivatives.

  • Potassium permanganate (KMnO₄) under acidic conditions to yield sulfones.

The cinnamyl double bond (C=C) can also be oxidized to an epoxide using meta-chloroperbenzoic acid (mCPBA) or ozonolyzed to generate carbonyl compounds .

Reaction SiteReagent/ConditionsProduct
S atomH₂O₂ in AcOHSulfoxide
S atomKMnO₄ in H₂SO₄Sulfone
C=C bondmCPBA in CH₂Cl₂Epoxide

Reduction Reactions

  • Cinnamylthio group : Catalytic hydrogenation with H₂/Pd-C reduces the C=C bond to a single bond, yielding dihydrocinnamylthio derivatives .

  • Triazole ring : Selective reduction of the triazole’s N–N bond is challenging but possible using LiAlH₄ under controlled conditions .

Nucleophilic Substitution

The pyridine ring participates in electrophilic substitution at the 3-position due to electron-withdrawing effects from the triazole. For example:

  • Nitration with HNO₃/H₂SO₄ produces 3-nitro-pyridine derivatives .

  • Halogenation using Cl₂ or Br₂ in the presence of Lewis acids yields halogenated analogs .

Cycloaddition and Coordination Chemistry

The triazole’s nitrogen atoms facilitate:

  • 1,3-Dipolar cycloadditions with alkynes or nitriles to form fused heterocycles .

  • Metal coordination (e.g., Cu⁺, Zn²⁺) in catalytic systems or drug-delivery complexes .

Sulfur Oxidation Mechanism

Oxidation of the thioether proceeds via a two-electron transfer pathway. For sulfoxide formation, H₂O₂ acts as an electrophilic oxidant, attacking the sulfur lone pair. Sulfone generation involves further oxidation through a similar mechanism.

Hydrogenation of the Cinnamyl Group

The C=C bond undergoes syn-addition of hydrogen on a Pd surface, producing a saturated alkylthio moiety. Stereoselectivity depends on substituent steric effects .

Triazole Ring Reactivity

The 1,2,4-triazole core exhibits ambident nucleophilic character. The N1 and N2 positions are susceptible to alkylation or acylation, while N4 (bound to methyl) is less reactive .

Pharmacological Modifications

  • Sulfone derivatives show enhanced metabolic stability compared to thioethers in anticancer studies.

  • Epoxidized analogs exhibit increased electrophilicity, improving covalent binding to target proteins .

Scientific Research Applications

4-(5-(Cinnamylthio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-(Cinnamylthio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and physicochemical properties of 1,2,4-triazolyl pyridine derivatives are highly dependent on substituents at positions 4 and 5 of the triazole ring. Key analogs and their characteristics are summarized below:

Compound Name & Substituents Biological Activity Yield (%) Melting Point (°C) Key References
4-(5-((2,4-Dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine Antifungal (53.57–66.67% inhibition) N/A N/A
3-(5-((4-Chloro-3-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-5-(oct-1-yn-1-yl)pyridine Antimycobacterial (vs. M. tuberculosis) 74 92–95
4-(5-((4-Nitrobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine Moderate antifungal activity 77 90–91
4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine Not explicitly reported 86 146–148
4-(5-((Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine High antifungal/antimicrobial activity N/A N/A
4-(5-{(1R)-1-[5-(3-Chlorophenyl)isoxazol-3-yl]ethoxy}-4-methyl-4H-1,2,4-triazol-3-yl)pyridine mGluR5 antagonist (neurological applications) N/A 128 (HCl salt)

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (EWGs): Halogens (Cl, F) and nitro groups enhance antifungal activity by increasing electrophilicity and membrane penetration. For example, the 2,4-dichlorobenzylthio derivative showed 66.67% inhibition against Fusarium oxysporum , while the 4-nitrobenzylthio analog exhibited moderate activity .
  • Lipophilic Chains: Long alkyl chains (e.g., decylthio) improve antimicrobial potency, likely due to enhanced membrane disruption .
  • Aromatic Moieties: The cinnamylthio group in the target compound may offer superior pharmacokinetics compared to benzylthio analogs due to increased π-π stacking (observed in crystallographic studies of related compounds ) and improved blood-brain barrier penetration for neurological targets .

Biological Activity

The compound 4-(5-(Cinnamylthio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine represents a significant area of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H15N3OSC_{16}H_{15}N_3OS with a molecular weight of approximately 297.381 g/mol. The structure features a triazole ring linked to a pyridine moiety, which is known for its bioactive potential.

Synthesis

The synthesis of this compound typically involves the reaction of cinnamylthio derivatives with pyridine-based triazoles. For instance, the synthesis can be achieved through a click chemistry approach involving azide and alkyne reactions, which allows for the formation of the triazole structure efficiently .

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For example:

  • Antifungal Activity : The synthesized derivatives have shown antifungal activity exceeding 90% inhibition against various fungal strains. Compounds such as PJ-C4 and PJ-C13 exhibited excellent Minimum Inhibitory Concentration (MIC) values comparable to standard antifungal agents like clotrimazole .
  • Antibacterial Activity : The antibacterial efficacy was notable against both Gram-positive and Gram-negative bacteria. Compounds PJ-C4 and PJ-C13 again stood out with over 90% inhibition rates compared to standard antibiotics like norfloxacin .

Anti-inflammatory Activity

The anti-inflammatory properties were assessed using the carrageenan-induced rat paw edema model. Some derivatives achieved up to 80% edema inhibition, indicating their potential as anti-inflammatory agents .

Case Studies and Research Findings

  • Study on Triazole Derivatives : A study focused on various substituted triazole derivatives found that compounds with sulfur linkages exhibited enhanced biological activity, particularly in antimicrobial applications. The structural diversity offered by different substituents allowed for optimization of activity profiles .
  • Hirshfeld Surface Analysis : Structural analysis using Hirshfeld surfaces has provided insights into intermolecular interactions that may contribute to the biological activity of these compounds. Such analyses help in understanding how modifications to the triazole ring can affect efficacy against pathogens .

Data Table: Biological Activity Overview

Compound IDAntifungal Activity (%)Antibacterial Activity (%)Anti-inflammatory Activity (%)
PJ-C4>90>9070-80
PJ-C13>90>9075
PJ-C9>80>8080

Q & A

Q. What are the standard synthetic routes for preparing 4-(5-(cinnamylthio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution reactions between alkyl/aryl halides and 4-methyl-5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione precursors. Key steps include:

  • Thiol activation : Use NaOH in methanol to deprotonate the thiol group, enabling alkylation with cinnamyl bromide .
  • Purification : Medium-pressure liquid chromatography (MPLC) with gradients of ethyl acetate/hexane yields pure products (typical yields: 70–75%) .
  • Optimization : Adjust solvent polarity (e.g., DMF for polar intermediates) and catalyst systems (e.g., Pd/Cu for cross-coupling steps) to enhance efficiency .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • 1H/13C NMR : Confirm regiochemistry of the triazole ring and cinnamylthio substituents. For example, pyridyl protons resonate at δ 8.5–9.0 ppm, while cinnamyl vinyl protons appear as doublets near δ 6.5–7.5 ppm .
  • HRMS (ESI) : Validate molecular weight with <2 ppm error (e.g., [M+H]+ at m/z 395.1234) .
  • HPLC : Assess purity (>98% by reverse-phase C18 columns with UV detection at 254 nm) .

Q. How does the cinnamylthio group influence the compound’s solubility and stability?

The hydrophobic cinnamylthio moiety reduces aqueous solubility but enhances membrane permeability. Stability studies in DMSO (≥20 mg/mL) suggest suitability for in vitro assays. For long-term storage, lyophilize and store at 2–8°C under inert gas .

Advanced Research Questions

Q. What strategies can improve the antimicrobial activity of 1,2,4-triazolyl pyridine analogs?

  • Structure-activity relationship (SAR) : Elongating the alkyl chain (e.g., oct-1-yn-1-yl) increases lipophilicity, enhancing activity against Staphylococcus aureus (MIC: 2–4 µg/mL). Nitro or halogen substituents on the benzyl group further boost potency .
  • Mechanistic insights : Triazole-thiol derivatives disrupt bacterial membrane integrity via thiol-mediated redox interference .

Q. How can crystallographic data resolve contradictions in reported bioactivity profiles?

Single-crystal X-ray diffraction (e.g., using SHELXL ) reveals conformational flexibility in the triazole-pyridine core. For example, torsional angles between the triazole and pyridine rings (e.g., 15–25°) impact binding to microbial targets. Discrepancies in activity may arise from polymorphic forms or solvent-dependent crystal packing .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Docking studies : Model interactions with Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK) using AutoDock Vina. The cinnamylthio group occupies a hydrophobic pocket, while the pyridine nitrogen forms hydrogen bonds with Thr196 .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to identify electron-deficient regions (e.g., triazole N2) prone to nucleophilic attack .

Q. How do structural modifications affect metabolic stability in preclinical models?

  • In vitro assays : Incubate with liver microsomes to identify metabolic hotspots. The cinnamylthio group undergoes CYP450-mediated oxidation, forming sulfoxide metabolites. Introducing electron-withdrawing groups (e.g., CF3) on the benzyl ring slows degradation .
  • Pharmacokinetics : In rodent studies, analogs with shorter alkyl chains (e.g., methyl) show higher plasma clearance (t1/2: 2–3 hr) compared to bulkier derivatives (t1/2: 6–8 hr) .

Data Contradiction Analysis

Q. Why do some studies report divergent antifungal activities for structurally similar analogs?

Discrepancies arise from:

  • Assay variability : Broth microdilution (CLSI M27) vs. agar diffusion methods yield different MIC values for the same compound .
  • Steric effects : Bulkier substituents (e.g., 3,5-dinitrobenzyl) hinder penetration into fungal cell walls, reducing activity despite favorable in vitro binding .

Methodological Guidelines

Q. What protocols ensure reproducibility in crystallizing this compound?

  • Solvent selection : Use slow evaporation from acetonitrile/water (7:3 v/v) to grow diffraction-quality crystals.
  • Data collection : Employ Cu-Kα radiation (λ = 1.5418 Å) at 100 K. Refinement with SHELXL typically achieves R-factors < 0.05 .

Q. How should researchers design analogs to balance potency and toxicity?

  • Lipophilic efficiency (LiPE) : Maintain cLogP < 3.5 to avoid off-target binding.
  • Toxicity screening : Use zebrafish embryos (FET assay) to prioritize analogs with LC50 > 10 µM .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-(Cinnamylthio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine
Reactant of Route 2
Reactant of Route 2
4-(5-(Cinnamylthio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine

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